4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate
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Overview
Description
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an aminomethyl group attached to a phthalazinone core. This compound is often used in research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate typically involves the reaction of N′-methylenebenzohydrazides with palladium (II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling. This method is believed to proceed via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and process intensification techniques can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phthalazinone core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phthalazinones.
Scientific Research Applications
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalazin-1(2H)-one: A parent compound with a similar core structure but lacking the aminomethyl group.
4-Substituted Phthalazinones: These compounds have various substituents at the 4-position, which can alter their chemical and biological properties.
Uniqueness
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is unique due to the presence of the aminomethyl group, which can enhance its reactivity and biological activity compared to other phthalazinones. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(aminomethyl)-2H-phthalazin-1-one;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH.H2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJRMDNFBNXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CN.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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